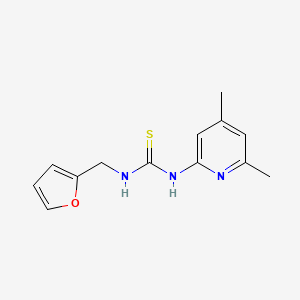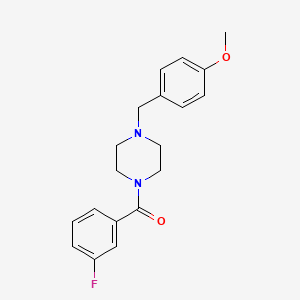
N-(4,6-dimethyl-2-pyridinyl)-N'-(2-furylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyridinyl)-N'-(2-furylmethyl)thiourea, commonly known as DMPT, is a chemical compound with potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a derivative of thiourea and is synthesized using a simple and efficient method.
Mécanisme D'action
DMPT acts as a potent activator of the mammalian target of rapamycin (mTOR) pathway, which regulates cell growth, proliferation, and survival. DMPT also activates the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cellular stress response. DMPT has been shown to increase protein synthesis and inhibit protein degradation, leading to an overall increase in muscle growth and development.
Biochemical and Physiological Effects:
DMPT has been shown to have several biochemical and physiological effects, including increased feed intake and growth performance in livestock, improved survival rate and growth performance in fish and shrimp, and increased muscle growth and development in mammals. DMPT has also been shown to have potential neuroprotective effects, including the prevention of neuronal damage and the reduction of inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for lab experiments, including its simple and efficient synthesis method, its potent activation of the mTOR and AMPK pathways, and its potential applications in various fields. However, DMPT also has limitations, including its potential toxicity at high doses and its potential effects on the environment.
Orientations Futures
There are several future directions for the research and development of DMPT, including the investigation of its potential applications in the treatment of various diseases, the optimization of its synthesis method, the development of more efficient and effective feed additives for livestock and aquaculture, and the exploration of its potential effects on the environment. Further research is needed to fully understand the potential benefits and limitations of DMPT and to develop safe and effective applications for this compound.
Méthodes De Synthèse
DMPT is synthesized using a simple and efficient method that involves the reaction of 4,6-dimethyl-2-pyridinylamine and 2-furylmethyl isothiocyanate in the presence of a base. The reaction yields DMPT as a white crystalline solid, which is then purified using recrystallization.
Applications De Recherche Scientifique
DMPT has potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT is used as a feed additive for livestock to increase feed intake and improve growth performance. In aquaculture, DMPT is used to improve the survival rate and growth performance of fish and shrimp. In medicine, DMPT has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-6-10(2)15-12(7-9)16-13(18)14-8-11-4-3-5-17-11/h3-7H,8H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNKVHCXPQMBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(furan-2-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)


![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)



![N'-[(4,5-dibromo-2-thienyl)methylene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5760121.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)


